molecular formula C22H34N8O6S2 B12819782 Adh 1;adh-1;adh1

Adh 1;adh-1;adh1

Cat. No.: B12819782
M. Wt: 570.7 g/mol
InChI Key: FQVLRGLGWNWPSS-UHFFFAOYSA-N
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Description

ADH-1, also known as Exherin, is a small, cyclic pentapeptide vascular-targeting drug developed by Adherex Technologies. It selectively and competitively binds to and blocks N-cadherin, a cell-surface transmembrane glycoprotein involved in calcium-mediated cell-cell adhesion and signaling mechanisms. This binding may result in the disruption of tumor vasculature, inhibition of tumor cell growth, and induction of tumor cell and endothelial cell apoptosis .

Preparation Methods

The synthesis of ADH-1 involves the formation of a cyclic pentapeptide structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ADH-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions are the cyclic pentapeptide (oxidation), linear peptides (reduction), and modified peptides (substitution) .

Scientific Research Applications

ADH-1 has a wide range of scientific research applications, including:

Mechanism of Action

ADH-1 exerts its effects by selectively and competitively binding to N-cadherin. This binding disrupts N-cadherin-mediated cell-cell adhesion and signaling, leading to the following effects:

The molecular targets and pathways involved include N-cadherin, a key protein in cell-cell adhesion, and various signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

ADH-1 is unique compared to other similar compounds due to its specific targeting of N-cadherin. Similar compounds include:

ADH-1’s specificity for N-cadherin makes it a valuable tool for studying N-cadherin-mediated processes and developing targeted therapies for N-cadherin-expressing tumors .

Properties

IUPAC Name

16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVLRGLGWNWPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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